4-(Hydroxymethyl)benzenesulfonamide
CAS No.: 67472-44-0
Cat. No.: VC21087848
Molecular Formula: C7H9NO3S
Molecular Weight: 187.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 67472-44-0 |
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Molecular Formula | C7H9NO3S |
Molecular Weight | 187.22 g/mol |
IUPAC Name | 4-(hydroxymethyl)benzenesulfonamide |
Standard InChI | InChI=1S/C7H9NO3S/c8-12(10,11)7-3-1-6(5-9)2-4-7/h1-4,9H,5H2,(H2,8,10,11) |
Standard InChI Key | UULCVOIRJRJPQS-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1CO)S(=O)(=O)N |
Canonical SMILES | C1=CC(=CC=C1CO)S(=O)(=O)N |
Introduction
Chemical Properties and Structure
Physical Properties
4-(Hydroxymethyl)benzenesulfonamide (CAS No. 67472-44-0) is a small organic molecule with a molecular formula of C7H9NO3S and a molecular weight of 187.22 g/mol . It exists as a white crystalline solid at room temperature with specific physical properties summarized in Table 1 .
Table 1: Physical and Chemical Properties of 4-(Hydroxymethyl)benzenesulfonamide
Property | Value |
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Molecular Formula | C7H9NO3S |
Molecular Weight | 187.22 g/mol |
Physical State | White crystalline solid |
Density | 1.416±0.06 g/cm³ |
Melting Point | 119-120°C |
Boiling Point | 406.2±47.0°C |
LogP | 1.60740 |
PSA (Polar Surface Area) | 88.77000 |
Storage Conditions | 2-8°C |
Structural Characteristics
The compound features a benzene ring with two key functional groups: a sulfonamide group (-SO2NH2) and a hydroxymethyl substituent (-CH2OH) . This structural arrangement contributes to its chemical reactivity and biological properties. The sulfonamide group is known for its ability to interact with zinc-containing enzymes like carbonic anhydrases, while the hydroxymethyl group enhances the compound's solubility and potential interactions with biological targets.
The standard InChI for this compound is InChI=1S/C7H9NO3S/c8-12(10,11)7-3-1-6(5-9)2-4-7/h1-4,9H,5H2,(H2,8,10,11), with a corresponding InChIKey of UULCVOIRJRJPQS-UHFFFAOYSA-N.
Synthesis and Applications
Synthetic Routes
The synthesis of 4-(Hydroxymethyl)benzenesulfonamide typically involves several steps, beginning with suitable precursors. One improved synthesis method has been described for N-(butylaminocarbonyl)-4-hydroxymethyl-benzenesulfonamide, which is a metabolite of tolbutamide . This synthesis demonstrates the compound's relevance in metabolic studies of sulfonamide-containing drugs.
Field | Applications |
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Pharmaceutical Research | Intermediate in drug synthesis; Precursor for sulfonamide-based drugs; Development of enzyme inhibitors |
Medicinal Chemistry | Design of carbonic anhydrase inhibitors; Development of anticancer agents |
Organic Synthesis | Building block for bioactive compounds; Creation of functional materials |
Biochemical Research | Tool for studying enzyme mechanisms; Probe for protein-ligand interactions |
The compound's versatile chemical structure allows for further functionalization, making it valuable in the development of more complex molecules with specific biological activities.
Biological Activities
Carbonic Anhydrase Inhibition
The most extensively studied biological activity of 4-(Hydroxymethyl)benzenesulfonamide is its ability to inhibit carbonic anhydrases (CAs), enzymes that catalyze the interconversion of carbon dioxide and water to bicarbonate and protons .
Research has demonstrated that it effectively inhibits various carbonic anhydrase isoforms with different potencies. It has been identified as an effective inhibitor of CAS2 with inhibition constants of 48.1–92.5 nM . This makes it significantly more potent than some clinically used CA inhibitors in certain contexts.
Table 3: Inhibitory Activities Against Various Carbonic Anhydrase Isoforms
CA Isoform | Inhibition Constant (Ki) | Relative Potency | Source |
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CAS2 | 48.1-92.5 nM | High | |
hCA IX | Low nanomolar range | High | |
Fungal CAs | Variable | Moderate to High | |
LrhCA (L. rhamnosus) | 378 nM | Moderate |
Its effectiveness as a carbonic anhydrase inhibitor makes it particularly valuable for targeting tumor-associated CA isoforms like hCA IX and hCA XII, which are overexpressed in many cancer cells and associated with tumor growth and metastasis .
Structure-Activity Relationships
Structure-activity relationship studies have revealed important insights about how the structural features of 4-(Hydroxymethyl)benzenesulfonamide contribute to its biological activities:
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The sulfonamide group is critical for binding to the zinc ion in the active site of carbonic anhydrases .
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The hydroxymethyl substituent enhances the compound's solubility and may contribute to additional hydrogen bonding interactions with target enzymes.
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Modifications to either functional group can significantly alter the compound's potency and selectivity for different CA isoforms .
Research Findings
Carbonic Anhydrase Inhibition Studies
Recent research has demonstrated the potential of 4-(Hydroxymethyl)benzenesulfonamide as an inhibitor of tumor-associated carbonic anhydrases. In particular, studies have shown:
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It effectively inhibits carbonic anhydrase IX (CA IX), an enzyme overexpressed in many cancer cells, making it a potential anticancer agent .
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It has shown promise in inhibiting fungal carbonic anhydrases, suggesting potential antifungal applications .
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In a study of carbonic anhydrase from probiotic bacteria Lactobacillus rhamnosus GG (LrhCA), 4-(2-hydroxymethyl-4-nitrophenyl-sulfonamidoethyl)-benzenesulfonamide showed moderate inhibition with a Ki value of 378 nM .
Medicinal Chemistry Applications
In medicinal chemistry, 4-(Hydroxymethyl)benzenesulfonamide has been employed as a building block for developing new therapeutic agents:
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It has been used in the synthesis of arylsulfonyl pyrazoline carboxamidine derivatives as antagonists of 5-HT6 receptors, which have potential applications in treating disorders like Parkinson's disease, schizophrenia, anxiety, depression, and obesity .
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Derivatives have been investigated for their potential as antimicrobial agents.
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It has been used in metabolic studies related to tolbutamide, an antidiabetic medication .
Related Compounds
Structural Analogs
Several structural analogs of 4-(Hydroxymethyl)benzenesulfonamide have been synthesized and studied:
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4-Bromo-3-(hydroxymethyl)benzenesulfonamide (CAS: 60666-72-0): Features a bromine atom at the 4-position and a hydroxymethyl group at the 3-position .
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3-Bromo-4-(hydroxymethyl)benzenesulfonamide (CAS: 1645275-35-9): Contains a bromine atom at the 3-position and a hydroxymethyl group at the 4-position .
These analogs offer different reactivity profiles due to the presence of the bromine atom, which enables halogen-based substitutions and cross-coupling reactions such as Suzuki or Buchwald-Hartwig coupling .
Table 4: Comparison of 4-(Hydroxymethyl)benzenesulfonamide and Its Bromo Analogs
Compound | CAS Number | Molecular Weight | Key Structural Difference | Key Applications |
---|---|---|---|---|
4-(Hydroxymethyl)benzenesulfonamide | 67472-44-0 | 187.22 g/mol | Basic structure | CA inhibitor, pharmaceutical intermediate |
4-Bromo-3-(hydroxymethyl)benzenesulfonamide | 60666-72-0 | 266.11 g/mol | Bromine at 4-position | Cross-coupling reactions, pharmaceutical research |
3-Bromo-4-(hydroxymethyl)benzenesulfonamide | 1645275-35-9 | 266.11 g/mol | Bromine at 3-position | Building block for functional molecule development |
Functional Derivatives
Various functional derivatives of 4-(Hydroxymethyl)benzenesulfonamide have been synthesized to enhance specific properties:
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N-(butylaminocarbonyl)-4-hydroxymethyl-benzenesulfonamide: A metabolite of tolbutamide with potential pharmaceutical applications .
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Formyl derivatives: These compounds have been synthesized and studied for their biochemical properties .
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Integration into larger molecular scaffolds: The compound has been incorporated into complex structures like arylsulfonyl pyrazoline carboxamidine derivatives for specific therapeutic applications .
Analytical Methods
Characterization Techniques
Several analytical techniques are employed to characterize 4-(Hydroxymethyl)benzenesulfonamide and confirm its identity and purity:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to verify the structure and identify functional groups.
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Mass Spectrometry: Provides molecular weight confirmation and fragmentation pattern analysis.
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High-Performance Liquid Chromatography (HPLC): Used for purity assessment and quantification.
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Melting Point Determination: The recorded melting point (119-120°C) serves as a purity indicator .
Enzyme Inhibition Assays
To study the biological activity of 4-(Hydroxymethyl)benzenesulfonamide as a carbonic anhydrase inhibitor, researchers utilize specialized assays:
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CO2 Hydration Assay: Measures the rate of CA-catalyzed CO2 hydration in the presence and absence of the inhibitor. This typically uses a pH indicator like phenol red to monitor the reaction .
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Stopped-Flow Kinetics: Enables rapid measurement of reaction rates for determining inhibition constants (Ki) .
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Preincubation protocols: Often include 15-minute preincubation of enzyme and inhibitor at room temperature to allow complex formation prior to activity measurements .
Future Research Directions
Structure Optimization
Future research may focus on optimizing the structure of 4-(Hydroxymethyl)benzenesulfonamide to enhance specific properties:
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Modification of the hydroxymethyl group to improve binding affinity to specific targets.
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Introduction of additional functional groups to enhance selectivity for particular enzyme isoforms.
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Development of prodrug forms to improve pharmacokinetic properties.
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Creation of hybrid molecules incorporating the sulfonamide scaffold with other bioactive moieties.
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